molecular formula C15H16N4O B2598326 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 2097935-78-7

1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B2598326
CAS RN: 2097935-78-7
M. Wt: 268.32
InChI Key: WACYUZKSABZATC-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, also known as MPDP, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Sayed et al. (2002) demonstrates the use of similar pyrazolo[3,4-d]pyridazin derivatives as key intermediates for synthesizing a wide range of pyridazinones and pyridazine-6-imines. These compounds are critical for developing new pharmaceuticals due to their versatile biological activities (Sayed, Khalil, Ahmed, & Raslan, 2002).

Antimicrobial and Antioxidant Activities

Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds with a similar structure to 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one. These compounds exhibited antimicrobial and antioxidant activities, demonstrating their potential in medical applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antimicrobial Properties

Akbas and Berber (2005) synthesized new pyrazolo[3,4-d]pyridazin derivatives, demonstrating their significant antimicrobial activities against a range of Gram-negative and Gram-positive bacteria as well as fungi. This research suggests the potential of such derivatives, including the subject compound, in developing new antimicrobial agents (Akbas & Berber, 2005).

Pharmaceutical Development

Bhat et al. (2016) focused on synthesizing 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack reaction approach, starting from compounds structurally similar to the subject molecule. These derivatives were screened for their antimicrobial activities, highlighting the compound's importance in the development of pharmaceuticals with potential applications in treating bacterial infections (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

properties

IUPAC Name

1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACYUZKSABZATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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